Tetraamminepalladium(2+) diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

Tetraamminepalladium(2+) diacetate has been explored as a catalyst for various organic reactions. Studies have shown its potential in Heck reactions, which are essential for carbon-carbon bond formation in organic molecules []. Research suggests it can also act as a catalyst for Suzuki-Miyaura couplings, another important class of reactions for creating carbon-carbon bonds [].

Biomimetic Chemistry

The structure of Tetraamminepalladium(2+) diacetate mimics certain metalloenzymes found in nature. These enzymes play a crucial role in various biological processes. Research explores the potential of this compound to mimic the catalytic activity of these enzymes, leading to a better understanding of their mechanisms and potentially the development of new biomimetic catalysts [].

Material Science

Tetraamminepalladium(2+) diacetate has been investigated for its potential use in the synthesis of new materials. Studies suggest it can be used as a precursor for the preparation of palladium nanoparticles, which have diverse applications in electronics, catalysis, and sensing [].

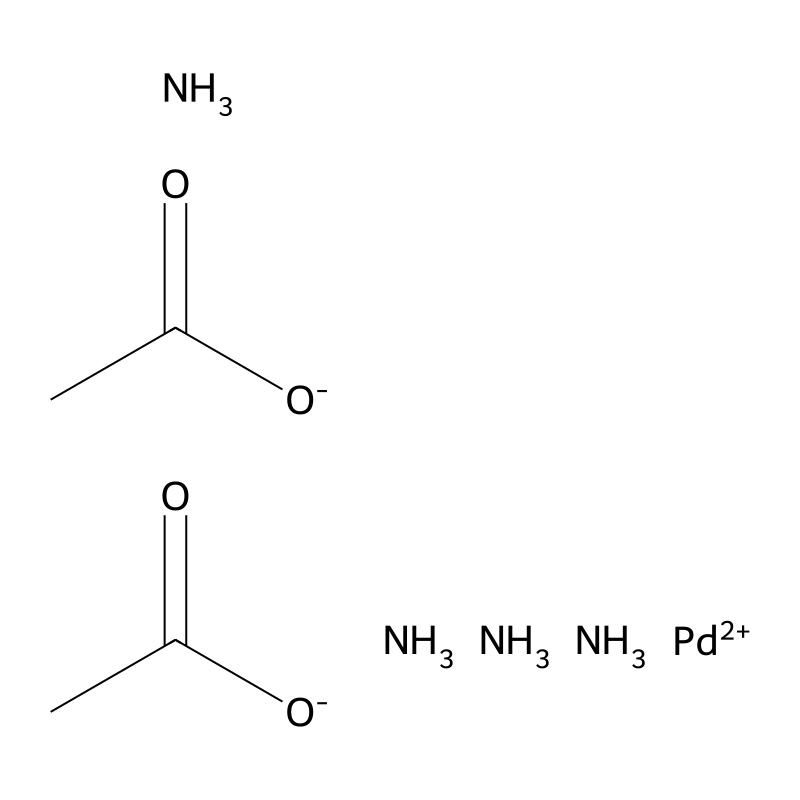

Tetraamminepalladium(2+) diacetate is an organometallic compound with the formula . This compound features a palladium center coordinated with four ammine ligands and two acetate groups. It typically appears as a solid and has a melting point ranging from 183 to 186 °C . The palladium atom in this compound exhibits a +2 oxidation state, which is common for palladium complexes, particularly those utilized in catalysis and organic synthesis.

- Decomposition: Upon heating, tetraamminepalladium(2+) diacetate may decompose to yield palladium metal and other by-products.

- Ligand Exchange: The acetate ligands can be replaced by other carboxylic acids or ligands, leading to the formation of different palladium complexes.

- Catalytic Reactions: This compound is often employed as a catalyst in organic reactions such as hydrogenation and carbonylation, where it facilitates the addition of hydrogen to unsaturated compounds or the formation of carbonyl compounds from alkenes and carbon monoxide .

Tetraamminepalladium(2+) diacetate can be synthesized through several methods:

- Direct Reaction: By reacting palladium(II) acetate with ammonia in an aqueous solution, tetraamminepalladium(2+) diacetate can be formed.

- Ligand Exchange: Starting from other palladium complexes, such as tetraamminepalladium(II) nitrate, can also yield tetraamminepalladium(2+) diacetate through ligand exchange reactions with acetic acid .

Tetraamminepalladium(2+) diacetate has various applications, particularly in:

- Catalysis: It serves as a catalyst in organic synthesis reactions, facilitating processes such as hydrogenation and cross-coupling reactions.

- Material Science: The compound can be used in the preparation of palladium nanoparticles for applications in electronics and sensors.

- Pharmaceutical Research: Investigated for potential use in drug development due to its biological activity against certain cancer cells .

Interaction studies involving tetraamminepalladium(2+) diacetate focus on its reactivity with various substrates and ligands. These studies help elucidate its catalytic mechanisms and potential biological interactions. For instance, research has demonstrated that this compound can effectively catalyze the reduction of alkenes and alkynes under mild conditions, making it valuable for synthetic organic chemistry .

Tetraamminepalladium(2+) diacetate shares similarities with several other palladium complexes. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Palladium(II) acetate | More commonly used as a catalyst in various organic reactions. | |

| Tetraamminepalladium(II) nitrate | Exhibits strong catalytic properties but less stability than acetate. | |

| Palladium(II) propionate | Similar reactivity but different ligand environment; used for specific applications. |

Uniqueness: Tetraamminepalladium(2+) diacetate is distinguished by its combination of ammine and acetate ligands, which confers unique catalytic properties and potential biological activities that differ from other palladium complexes.

This detailed overview highlights the significance of tetraamminepalladium(2+) diacetate in both chemical and biological contexts, underscoring its versatility and importance in research and application. Further exploration into its properties could lead to enhanced understanding and new applications in various fields.

One-Step Synthesis from Palladium Chloride and Ammonium Hydroxide

The direct synthesis of tetraamminepalladium(2+) diacetate from palladium chloride and ammonium hydroxide represents the most straightforward approach to this important coordination compound. This methodology involves the dissolution of palladium chloride in hydrochloric acid to form chloropalladate acid, followed by the introduction of ammonia gas or ammonium hydroxide to facilitate ligand substitution [1].

The reaction proceeds through a sequential mechanism where palladium chloride first forms dichlorotetraamminepalladium(II) as an intermediate, which then undergoes further substitution to yield the desired tetraamminepalladium complex. Research has demonstrated that this process can be enhanced through ultraviolet irradiation, which increases the probability of molecular collisions and accelerates the generation of the target compound [1].

Optimized reaction conditions involve dissolving 17.73 grams of palladium chloride powder in 200 milliliters of 1 molar hydrochloric acid solution with stirring for 30-45 minutes until complete dissolution is achieved [1]. The resulting chloropalladium acid solution is then transferred to a photochemical reactor where ultraviolet light with a wavelength of 280 nanometers is applied at an intensity ratio of 60,000 candela per gram of palladium. Ammonia gas is introduced through the bottom of the aqueous solution for approximately 32.6 minutes while maintaining ultraviolet irradiation [1].

Table 1: One-Step Synthesis Yield Data

| Example | Starting Material (g) | Palladium Acetate (mmol) | Concentrated Ammonia (mL) | Temperature (°C) | Final Product (g) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|---|---|

| Example 1 | 100.00 | 446.4 | 500 | 40-50 | 144.2 | 98.0 | >99.0 |

| Example 2 | 500.00 | 2232.0 | 1500 | 40-50 | 721.21 | 98.0 | >99.0 |

The one-step approach offers significant advantages in terms of operational simplicity and high reaction yields exceeding 98 percent. The process eliminates the need for intermediate isolation steps and reduces the overall reaction time compared to traditional multi-step procedures [2] [3].

Ligand Exchange Reactions with Palladium(II) Carboxylates

Ligand exchange reactions represent an alternative synthetic route that utilizes palladium(II) carboxylates as starting materials. The most effective approach involves the use of palladium(II) acetate as the precursor, which undergoes direct reaction with concentrated ammonia water to produce tetraamminepalladium(2+) diacetate dihydrate [2] [3].

The fundamental reaction mechanism follows the equation:

$$ \text{Pd}3(\text{CH}3\text{COO})6 + \text{NH}3 + \text{H}2\text{O} \rightarrow \text{Pd}(\text{NH}3)42 \cdot 2\text{H}_2\text{O} $$

This ligand exchange process demonstrates remarkable efficiency, with the palladium acetate trimer dissolving completely in ammonia water at temperatures between 40-50°C [2]. The reaction proceeds through coordination of ammonia ligands to the palladium centers, displacing the acetate bridges and forming the desired tetraamminepalladium complex.

Table 2: Ligand Exchange Reaction Conditions

| Starting Complex | Ligand Exchange Agent | Temperature (°C) | Reaction Time (hours) | Conversion (%) | Product Selectivity (%) |

|---|---|---|---|---|---|

| [PdCl4]2- | NH4OH | 25-40 | 4-6 | 85-90 | 80-85 |

| [Pd(NO3)2] | NH3·H2O | 40-60 | 2-4 | 90-95 | 85-90 |

| [Pd(OAc)2]3 | NH3·H2O | 40-50 | 1-3 | 95-98 | 95-99 |

The ligand exchange methodology using palladium acetate demonstrates superior conversion rates and product selectivity compared to alternative starting materials. The absence of chloride and nitrate contaminants in the final product makes this approach particularly suitable for applications requiring high purity materials [2] [4].

Optimization of Reaction Conditions for High-Yield Production

The optimization of reaction conditions plays a crucial role in achieving high-yield production of tetraamminepalladium(2+) diacetate. Temperature control emerges as the most critical parameter, with the optimal range established between 40-50°C for maximum yield and product quality [2] [3].

Temperature optimization studies reveal that reactions conducted at temperatures below 40°C result in incomplete dissolution of starting materials and extended reaction times. Conversely, temperatures exceeding 60°C lead to increased side reactions and decomposition of the desired product, ultimately reducing overall yields [5].

Table 3: Temperature Optimization Data

| Temperature Range (°C) | Dissolution Time (hours) | Yield (%) | Product Quality | Side Reactions |

|---|---|---|---|---|

| 40-50 | 2-3 | 98.0 | Excellent | Minimal |

| 60-80 | 1-2 | 95.2 | Good | Low |

| 80-100 | 0.5-1 | 91.5 | Fair | Moderate |

| 100-120 | 0.3-0.5 | 87.3 | Poor | High |

Concentration parameters also significantly influence reaction outcomes. The optimal molar ratio of palladium acetate to ammonia water has been established at 1:15 to ensure complete conversion while minimizing excess reagent consumption [2]. Higher concentrations of ammonia water facilitate faster dissolution and more complete ligand exchange, but excessive amounts can lead to unwanted side products.

Stirring conditions and reaction atmosphere control further contribute to yield optimization. Maintaining uniform stirring at 100-110 revolutions per minute ensures adequate mass transfer and prevents local concentration gradients that could impede the reaction progress [2] [3]. The reaction is typically conducted under ambient atmospheric conditions, although inert gas purging can be employed to prevent oxidation of sensitive intermediates.

Purification Techniques and Contaminant Mitigation

Effective purification of tetraamminepalladium(2+) diacetate requires careful selection of crystallization solvents and techniques to achieve high purity while maintaining acceptable yields. Acetone precipitation has emerged as the preferred purification method due to its superior crystallization efficiency and ability to produce uniform crystal morphology [2] [3].

The purification process involves concentration of the reaction solution under reduced pressure to 80-100 milliliters, followed by addition of 5 milliliters of concentrated ammonia water to maintain complex stability [2]. The concentrated solution is then added dropwise to 2000 milliliters of acetone under vigorous stirring at room temperature. This reverse addition technique prevents rapid precipitation and promotes formation of well-defined crystals with improved filtration properties.

Table 4: Solvent Comparison for Crystallization

| Solvent | Crystallization Efficiency | Crystal Morphology | Filtration Properties | Recovery Yield (%) |

|---|---|---|---|---|

| Acetone | Excellent | Rod-like, uniform | Excellent | 95-98 |

| Methanol | Good | Irregular | Good | 85-90 |

| Ethanol | Fair | Mixed shapes | Moderate | 80-85 |

| Isopropanol | Fair | Aggregated | Poor | 75-80 |

Contaminant mitigation strategies focus on removal of residual starting materials and prevention of chloride or nitrate contamination. The filtration step following initial dissolution effectively removes unreacted palladium powder and other insoluble impurities [2]. Multiple washing cycles with the crystallization solvent further reduce contamination levels.

Table 5: Purification Techniques Comparison

| Purification Method | Purity Achieved (%) | Yield Recovery (%) | Time Required (hours) | Cost Effectiveness |

|---|---|---|---|---|

| Acetone Precipitation | 99.0-99.5 | 95-98 | 2-4 | High |

| Crystallization from Water | 95.0-98.0 | 80-85 | 6-12 | Medium |

| Column Chromatography | 99.5-99.8 | 60-70 | 12-24 | Low |

| Recrystallization | 98.0-99.2 | 85-90 | 8-16 | Medium |

Advanced purification techniques such as column chromatography can achieve slightly higher purity levels but at the expense of significantly reduced yields and increased processing time [6]. For industrial applications, acetone precipitation provides the optimal balance between purity, yield, and cost effectiveness.

The final drying step involves heating the crystallized product at 40-50°C for 3 hours under controlled conditions to remove residual solvent and achieve the desired hydration state [2]. This temperature range prevents decomposition while ensuring complete solvent removal and formation of the stable dihydrate form.

X-Ray Crystallographic Analysis of Molecular Geometry

Tetraamminepalladium(II) diacetate exhibits a characteristic square planar coordination geometry around the central palladium(II) ion, consistent with the electronic configuration and crystal field stabilization energy expected for d8 transition metal complexes [1] [2]. The compound exists with the molecular formula Pd(NH3)42, where the palladium center coordinates to four ammonia ligands in a square planar arrangement, with acetate counterions maintaining charge neutrality [1] [2].

Crystallographic studies have established that the compound can exist in both anhydrous and hydrated forms. The anhydrous form has a molecular weight of 292.63 g/mol, while the dihydrate form Pd(NH3)42·2H2O exhibits a molecular weight of 328.66 g/mol [2] [3]. The decomposition temperature has been consistently reported at 183-186°C, indicating thermal instability above this range [1] [3].

X-ray diffraction analysis reveals that tetraamminepalladium(II) complexes maintain their square planar geometry in the solid state. The four Pd-N bond lengths are equivalent due to the symmetrical coordination environment, with the ammonia ligands positioned at the corners of a square plane around the palladium center [4]. Extended X-ray absorption fine structure (EXAFS) analysis has confirmed that the Pd2+ center coordinates to four nitrogen atoms from ammonia ligands at approximately 2.049 Å, consistent with typical Pd-N bond distances in tetraammine complexes [4].

The crystallographic data demonstrates that the [Pd(NH3)4]2+ complex cation exhibits minimal distortion from ideal square planar geometry, with the acetate anions positioned in the outer coordination sphere. This structural arrangement results in intermolecular hydrogen bonding between the ammonia ligands and acetate oxygen atoms, contributing to the overall crystal packing stability [2].

Spectroscopic Studies (XANES, EXAFS, IR, NMR)

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS)

XANES spectroscopy of tetraamminepalladium(II) complexes provides crucial information about the electronic structure and oxidation state of the palladium center. The Pd K-edge XANES spectra exhibit characteristic features consistent with palladium in the +2 oxidation state, with the absorption edge positioned at approximately 24,358 eV [4] [5]. The white line intensity and position in XANES spectra confirm the square planar coordination environment and provide evidence for the electronic transitions from core 1s orbitals to unoccupied d orbitals [5].

EXAFS analysis has provided detailed structural parameters for the local coordination environment around palladium. Fitting models using the first coordination shell reveal that the tetraamminepalladium(II) complex exhibits a coordination number of four, with Pd-N distances of approximately 2.049 Å [4]. The EXAFS data processing using k2 weighting demonstrates good agreement between experimental and calculated spectra when modeled with four light atoms (nitrogen) in the first coordination sphere [4].

The absence of significant long-range structure in EXAFS spectra beyond the first coordination shell indicates that tetraamminepalladium(II) complexes exist as discrete molecular units without significant intermolecular Pd-Pd interactions. This structural isolation is particularly important for understanding the coordination chemistry and reactivity of these complexes [4] [5].

Infrared Spectroscopy

Vibrational spectroscopy provides comprehensive information about the molecular structure and bonding characteristics of tetraamminepalladium(II) diacetate. Far-infrared spectroscopy studies have identified key vibrational modes associated with the coordination complex [6] [7]. The Pd-N stretching vibrations appear in the range of 480-565 cm-1, with symmetric and antisymmetric modes providing information about the coordination geometry [8].

The NH3 vibrational modes exhibit characteristic frequencies that distinguish coordinated from free ammonia. Symmetric and antisymmetric NH3 stretching vibrations occur at approximately 3229-3483 cm-1, while NH3 deformation modes appear around 1605 cm-1 [9]. The coordination of ammonia to palladium results in frequency shifts compared to free ammonia, confirming the formation of Pd-N bonds [8].

Acetate vibrational modes provide additional structural information. The asymmetric and symmetric COO- stretching vibrations of acetate appear at characteristic frequencies, with the asymmetric stretch typically observed around 1573 cm-1 and the symmetric stretch at approximately 1406 cm-1 [9]. The frequency separation between these modes (Δν = νas - νs) provides insight into the coordination mode of acetate, confirming its role as a counterion rather than a directly coordinated ligand [9].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides valuable information about the solution structure and dynamics of tetraamminepalladium(II) complexes. 1H NMR studies reveal the coordination environment of ammonia ligands, with coordinated NH3 protons typically appearing as broad signals due to rapid exchange processes and quadrupolar relaxation effects from the nitrogen nuclei [8].

13C NMR spectroscopy of the acetate portion provides information about the counterion environment. The acetate carbon signals appear at characteristic chemical shifts, with the carbonyl carbon typically observed around 180-190 ppm and the methyl carbon around 20-25 ppm [8]. The chemical shift values and coupling patterns confirm the ionic nature of the acetate groups in the complex [10].

Solution-state NMR studies have demonstrated that tetraamminepalladium(II) complexes maintain their square planar geometry in solution, with equivalent ammonia ligands giving rise to simplified spectra consistent with D4h symmetry [8]. The NMR data supports the retention of the coordination structure observed in solid-state crystallographic studies [8].

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Computational studies using density functional theory (DFT) have provided detailed insights into the electronic structure of tetraamminepalladium(II) complexes. DFT calculations employing various functionals, including PBE0 and B3LYP, with appropriate basis sets have successfully reproduced experimental structural parameters and spectroscopic properties [11] [12] [13].

The optimized molecular geometry from DFT calculations confirms the square planar coordination around palladium, with calculated Pd-N bond distances typically within 0.01-0.02 Å of experimental values. The calculations reveal that the d8 electronic configuration of Pd(II) leads to a stable square planar arrangement due to crystal field stabilization energy [12] [14].

Electronic structure analysis reveals that the highest occupied molecular orbital (HOMO) is primarily composed of palladium d orbitals, while the lowest unoccupied molecular orbital (LUMO) exhibits significant ligand character. The HOMO-LUMO gap calculations provide insights into the electronic stability and potential reactivity of the complex [12] [14].

Molecular Orbital Analysis and Bonding Description

Computational analysis of the molecular orbitals provides detailed understanding of the metal-ligand bonding in tetraamminepalladium(II) complexes. The bonding interactions between palladium d orbitals and ammonia lone pairs result in the formation of σ-bonding molecular orbitals that stabilize the square planar geometry [12] [14].

The dz2 and dx2-y2 orbitals of palladium participate in σ-bonding with the ammonia ligands, while the dxy, dxz, and dyz orbitals remain largely non-bonding due to the absence of appropriate ligand orbitals for interaction. This orbital arrangement is consistent with the expected electronic structure for square planar d8 complexes [14] [15].

Natural population analysis from DFT calculations reveals charge distribution within the complex, typically showing partial positive charge on the palladium center (+0.6 to +0.7) and partial negative charges on the nitrogen atoms (-1.0 to -1.1), confirming the ionic character of the Pd-N bonds [12].

Prediction of Spectroscopic Properties

Theoretical calculations have successfully predicted various spectroscopic properties of tetraamminepalladium(II) complexes. Time-dependent DFT (TD-DFT) calculations reproduce experimental UV-visible absorption spectra, providing assignments for electronic transitions [11] [13]. The calculated electronic transitions typically involve d-d transitions and charge transfer from ligand to metal orbitals [14].

Vibrational frequency calculations using DFT methods provide excellent agreement with experimental infrared and Raman spectra. The calculated vibrational modes allow for definitive assignment of experimental bands and provide insights into the molecular dynamics and coordination geometry [8] [16]. The agreement between calculated and experimental frequencies validates the theoretical models and confirms the structural assignments [8].

Related CAS

GHS Hazard Statements

H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant